molecular formula C12H13NO2 B1333033 2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol CAS No. 70301-50-7

2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol

Cat. No.: B1333033
CAS No.: 70301-50-7
M. Wt: 203.24 g/mol
InChI Key: SAVJAEPQZMRVHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol is an organic compound that features both a furan ring and a phenol group. This compound is of interest due to its unique structural properties, which make it a valuable subject in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol typically involves the reaction of furan-2-ylmethylamine with salicylaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization or chromatography, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents .

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield quinones, while substitution reactions can produce halogenated phenols .

Scientific Research Applications

2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol is unique due to the combination of the furan ring and phenol group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research applications .

Properties

IUPAC Name

2-[(furan-2-ylmethylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-12-6-2-1-4-10(12)8-13-9-11-5-3-7-15-11/h1-7,13-14H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVJAEPQZMRVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368449
Record name 2-({[(Furan-2-yl)methyl]amino}methyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70301-50-7
Record name 2-({[(Furan-2-yl)methyl]amino}methyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol
Reactant of Route 2
Reactant of Route 2
2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol
Reactant of Route 3
Reactant of Route 3
2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol
Reactant of Route 4
Reactant of Route 4
2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol
Reactant of Route 5
Reactant of Route 5
2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol
Reactant of Route 6
Reactant of Route 6
2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.